![molecular formula C14H12O4 B1247389 Benzyl 2,5-dihydroxybenzoate](/img/structure/B1247389.png)
Benzyl 2,5-dihydroxybenzoate
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Overview
Description
Benzyl 2,5-dihydroxybenzoate is a benzoate ester resulting from the formal condensation of the carboxy group of 2,5-dihydroxybenzoic acid with the hydroxy group of phenylmethanol. It has a role as a plant metabolite. It is a benzoate ester, a member of phenols and a benzyl ester. It derives from a 2,5-dihydroxybenzoic acid.
Scientific Research Applications
Mass Spectrometry Enhancement : Benzyl 2,5-dihydroxybenzoate and its derivatives are used to enhance the performance of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). These compounds improve ion yields and signal-to-noise ratio, especially for high-mass range analytes (Karas et al., 1993).
Investigating Skin Inflammation : Benzyl 2,5-dihydroxybenzoate has been studied for its effects on skin inflammation. For instance, its anti-inflammatory activity was tested on UV-B irradiated human skin, although it was found to be ineffective as an anti-inflammatory agent in this context (Barr et al., 1982).
Cancer Research : Derivatives of Benzyl 2,5-dihydroxybenzoate have been tested in experiments related to cancer initiation in mouse skin, particularly focusing on the metabolic activation of polycyclic hydrocarbons (Macnab et al., 1976).
Synthetic Chemistry Applications : In synthetic chemistry, derivatives of Benzyl 2,5-dihydroxybenzoate are used as reagents or intermediates in various synthesis processes, such as the creation of glycosyltransferases in plants and in organic synthesis methods (Lim et al., 2002) (Satoh & Marcopulos, 1995).
Antioxidant Activity : Certain derivatives of Benzyl 2,5-dihydroxybenzoate have been isolated from plants like Mikania micrantha and exhibit significant antioxidant activities (Dong et al., 2017).
Environmental Studies : The compounds are also studied in the context of environmental science, particularly in the degradation of water contaminants and in understanding the fate of similar compounds in aquatic environments (Gmurek et al., 2015) (Haman et al., 2015).
Potential in Pharmaceutical Development : Derivatives of Benzyl 2,5-dihydroxybenzoate are being investigated for their potential use in the development of new drugs, such as iron-chelating agents and antimicrobial agents (Grady et al., 1976) (Chaaban et al., 2005).
properties
Product Name |
Benzyl 2,5-dihydroxybenzoate |
---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
benzyl 2,5-dihydroxybenzoate |
InChI |
InChI=1S/C14H12O4/c15-11-6-7-13(16)12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 |
InChI Key |
LRYANVPYFCKCCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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